molecular formula C8H7ClN2O B2506732 6-Chloro-5-methyl-1,3-benzoxazol-2-amine CAS No. 1267061-55-1

6-Chloro-5-methyl-1,3-benzoxazol-2-amine

Cat. No.: B2506732
CAS No.: 1267061-55-1
M. Wt: 182.61
InChI Key: ZFDXBWWRLPZYKA-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with appropriate chlorinated and methylated reagents. One common method includes the use of 2-aminophenol and 4-chloro-3-methylphenol under specific conditions, such as the presence of a catalyst like nano-ZnO and a solvent like DMF (dimethylformamide) at elevated temperatures (around 100°C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoxazoles.

    Oxidation Products: Oxidized derivatives of benzoxazole.

    Reduction Products: Reduced amine derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to various biological effects. The presence of chlorine and methyl groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-methyl-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-5-methyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDXBWWRLPZYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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